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D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt

Histochemistry Enzyme localization Cryostat sectioning

Mapping kallikrein distribution in tissue sections is compromised by soluble fluorogenic substrates that diffuse and lose spatial resolution. D-Val-Leu-Arg-MNA TFA solves this via a precipitating 4-methoxy-2-naphthylamine (MNA) leaving group that enables cellular-level histochemical localization with Fast Blue B coupling. This is the only D-Val-Leu-Arg derivative capable of delivering subcellular spatial resolution, making it essential for kallikrein studies in salivary glands, kidney, pancreas, and mast cells. • Precipitating fluorescent product ensures precise histochemical localization in aldehyde-fixed cryostat or paraffin sections • D-Valine N-terminus confers resistance to non-specific aminopeptidases; TFA salt form ensures optimized solubility • Distinct inhibition profile (aprotinin-sensitive, SBTI-partial) discriminates esteroprotease subpopulations in complex homogenates • Validated for quantitative inter-group comparisons of protease expression patterns within glandular structures

Molecular Formula C30H44F3N7O6
Molecular Weight 655.7 g/mol
CAS No. 201982-93-6
Cat. No. B3420773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt
CAS201982-93-6
Molecular FormulaC30H44F3N7O6
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H43N7O4.C2HF3O2/c1-16(2)13-22(35-27(38)24(29)17(3)4)26(37)34-21(11-8-12-32-28(30)31)25(36)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5;3-2(4,5)1(6)7/h6-7,9-10,14-17,21-22,24H,8,11-13,29H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)(H4,30,31,32);(H,6,7)/t21-,22-,24+;/m0./s1
InChIKeyICWJQXJPUIIEKU-GFDYFVENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Val-Leu-Arg-MNA Trifluoroacetate: Fluorogenic Kallikrein Substrate


D-Valine-leucine-arginine-4-methoxy-2-naphthylamine trifluoroacetate salt (CAS 201982-93-6) is a synthetic fluorogenic tripeptide substrate designed for the detection and localization of trypsin-like serine proteases, most notably glandular tissue kallikrein-related enzymes [1]. The compound features a D-Valine N-terminus for enhanced stability against non-specific aminopeptidases and a 4-methoxy-2-naphthylamine (MNA) leaving group that yields a precipitating fluorescent product upon enzymatic cleavage, enabling precise histochemical localization in tissue sections [2]. As a trifluoroacetate salt, it offers improved solubility characteristics for biochemical and histological assay preparations.

Histochemical localization workflow — precipitating MNA fluorophore enables spatial enzyme mapping in tissue sections
Trypsin-like serine protease detection — suited for glandular kallikrein-related esteroprotease studies
D-Valine N-terminus — supports extended incubation protocols by resisting aminopeptidase degradation

Generic Substitution Failure for D-Val-Leu-Arg-MNA


Generic substitution within the D-Val-Leu-Arg substrate class is compromised by the divergent properties of the leaving group. The MNA moiety precipitates upon enzymatic release, making it uniquely suited for histochemical localization; in contrast, soluble fluorophores like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC) are unsuitable for spatial enzyme mapping [1]. While AFC-based substrates offer higher sensitivity in solution-based assays, the MNA derivative provides a distinct selectivity profile with a narrower enzyme spectrum than broad-spectrum substrates such as alpha-N-O-met, enabling more targeted detection of esteroprotease populations [2]. This functional orthogonality means procurement decisions cannot be based solely on the tripeptide sequence—the leaving group dictates the experimental application.

This product
MNA leaving group — precipitates upon cleavage, enabling histochemical localization with Fast Blue B
AFC / AMC analog
Soluble fluorophore — diffuses from reaction site; incompatible with spatial enzyme mapping
This product
Narrow esteroprotease selectivity — total aprotinin inhibition, partial SBTI sensitivity
Alpha-N-O-met
Broad-spectrum detection — may introduce non-target protease background in selectivity studies
Tripeptide sequence alone does not determine interchangeability. The leaving group dictates experimental application — MNA, AFC, and AMC derivatives are functionally orthogonal.

D-Val-Leu-Arg-MNA vs. Analogs: Evidence Summary


Histochemical Localization vs. Soluble AFC Substrate

D-Val-Leu-Arg-MNA provides precise, non-diffusible localization of enzyme activity in cryostat sections when paired with Fast Blue B capture reagent, a capability demonstrated in salivary glands across multiple species [1]. The closely related D-Val-Leu-Arg-AFC substrate, while offering more sensitive detection in solution, cannot be used for histochemical localization because the released AFC fluorophore remains soluble and diffuses away from the reaction site [2]. This constitutes a functional incompatibility—no AFC or AMC analog can substitute for the MNA substrate in tissue-section enzyme mapping.

Histochemical Localization vs. AFC
Head-to-head
MNA substrate: precise reaction-product localization in aldehyde-fixed cryostat sections across six mammalian species, using Fast Blue B capture
AFC substrate: no localization possible — released fluorophore remains soluble and diffuses from reaction site
Functional incompatibility — MNA uniquely enables spatial enzyme mapping in tissue architecture
Qualitative difference; AFC/AMC restricted to solution-based assays
Histochemistry Enzyme localization Cryostat sectioning

Narrower Specificity vs. Broad-Spectrum Alpha-N-O-Met

The MNA derivative of D-Val-Leu-Arg demonstrates a much smaller spectrum of enzyme activities compared to the broad-spectrum substrate alpha-N-O-met, as demonstrated by spectrophotometry and isoelectric focusing in rat submandibular gland homogenates [1]. This narrower specificity reduces false-positive signals from non-target proteases, a critical advantage when selectivity for kallikrein-related esteroproteases is required. The activity against Val-Leu-Arg-4-MNA was totally inhibited by aprotinin but only partly by soybean trypsin inhibitor (SBTI), further defining its selectivity profile [1].

Selectivity vs. Alpha-N-O-Met
Head-to-head
MNA substrate: narrow esteroprotease spectrum; total aprotinin inhibition; partial SBTI inhibition
Alpha-N-O-met: much broader spectrum of enzyme activities detected via spectrophotometry and isoelectric focusing
Supports esteroprotease selectivity interpretation — narrower spectrum reduces non-target background
Rat submandibular gland homogenates; inhibitor profiling context
Substrate specificity Esteroprotease panel Inhibitor profiling

D-Valine N-Terminus Exopeptidase Resistance

The N-terminal D-valine residue in the target compound confers substantial resistance to non-specific aminopeptidase degradation, a property lacking in all-L-amino acid peptide substrates [1]. This stereochemical feature was explicitly cited as a design rationale for the D-Val-Leu-Arg sequence in kallikrein substrate development, distinguishing it from conventional L,L,L-tripeptide chromogenic substrates such as H-DL-Val-Leu-Arg-pNA which contain racemic mixtures and exhibit variable stereochemical purity [2].

D-Valine Exopeptidase Resistance
Class-level
D-Valine N-terminus confers aminopeptidase resistance cited as design rationale for the D-Val-Leu-Arg sequence. No direct kinetic degradation comparison published for this specific compound.
Supports extended-incubation protocol fit — D-configuration may reduce non-specific degradation
Class-level inference from D-amino acid peptidase resistance literature; data to verify
Substrate stability Aminopeptidase resistance Peptide design

Aprotinin vs. SBTI Inhibition Sensitivity

In rat submandibular gland extracts, the MNA substrate reaction is totally inhibited by aprotinin but only partially by soybean trypsin inhibitor (SBTI) [1]. In contrast, the AFC derivative D-Val-Leu-Arg-AFC shows no inhibition by SBTI in cat submandibular saliva, indicating monospecificity for kallikrein in that body fluid, while the corresponding MNA substrate's activity in tissue sections reflects a broader esteroprotease population including but not limited to kallikrein [2]. This differential inhibitor response provides a biochemical fingerprint that distinguishes the MNA substrate from its AFC counterpart in terms of target enzyme coverage.

Aprotinin vs. SBTI Inhibition
Context-dependent
MNA substrate: total aprotinin inhibition; partial SBTI sensitivity in rat submandibular gland homogenates
AFC substrate: no SBTI inhibition in cat submandibular saliva — monospecific for kallikrein in that body fluid
MNA detects SBTI-sensitive esteroproteases that AFC substrates may miss in complex matrices
Cross-study comparison; species-difference caveat applies
Inhibitor selectivity Aprotinin Soybean trypsin inhibitor Kallikrein specificity

Trifluoroacetate Salt Solubility Advantage

The trifluoroacetate (TFA) salt of D-Val-Leu-Arg-MNA offers enhanced aqueous solubility compared to the free base form of the peptide-naphthylamide conjugate, which is critical for preparing stable staining solutions in histochemical protocols [1]. While the free base D-Val-Leu-Arg-MNA (molecular weight 541.69) has limited solubility, the TFA salt (molecular weight 655.71) dissolves readily in aqueous buffers at concentrations required for enzyme histochemistry . This represents a practical procurement consideration: the TFA salt formulation eliminates the need for organic co-solvents that could compromise tissue morphology or enzyme activity during staining.

TFA Salt Solubility
Data to verify
TFA salt (MW 655.71): ready aqueous dissolution for histochemical staining solutions. Free base (MW 541.69): limited aqueous solubility. No published mg/mL quantification available.
Supports aqueous formulation readiness — TFA salt may reduce need for organic co-solvents
Salt-form selection based on standard peptide chemistry practice; solubility data to verify
Salt form optimization Solubility Histochemical staining

Applications of D-Val-Leu-Arg-MNA TFA


Histochemical Mapping of Kallikrein in Tissue Sections

The MNA substrate's precipitating reaction product enables precise localization of trypsin-like esteroprotease activity in aldehyde-fixed cryostat or paraffin-embedded tissue sections, using Fast Blue B as coupling reagent [1]. This is the only D-Val-Leu-Arg derivative capable of delivering spatial resolution at the cellular and subcellular level, making it essential for studies of kallikrein distribution in salivary glands, kidney, pancreas, and mast cells across species [2].

Dual Histochemical-Fluorometric Protease Assays

A validated experimental design employs D-Val-Leu-Arg-MNA for tissue-section enzyme localization and D-Val-Leu-Arg-AFC for sensitive quantitative fluorometry of the same enzyme class in glandular secretions or homogenates [1]. This complementary approach, demonstrated in cat submandibular gland studies, provides both spatial and quantitative data that neither substrate alone can deliver, supporting integrated functional studies of kallikrein secretion dynamics [2].

Inhibitor Profiling with Aprotinin and SBTI

The MNA substrate's distinct inhibition profile—total sensitivity to aprotinin with only partial sensitivity to SBTI—makes it a valuable tool for discriminating between esteroprotease subpopulations in complex tissue homogenates [1]. When used in combination with SBTI and aprotinin pre-incubation steps, researchers can attribute MNA-hydrolyzing activity to specific protease classes, a capability essential for studying protease heterogeneity in salivary glands and related exocrine tissues [2].

Sexual Dimorphism of Glandular Proteases

The MNA substrate has been used in quantitative histochemical comparisons of protease expression between male and female rodent submandibular glands, revealing that fewer granular tubules exhibit MNA-hydrolyzing activity in female glands [1]. This application leverages the substrate's ability to generate localized, quantifiable staining intensity within specific glandular structures, enabling statistically analyzable comparisons of protease distribution patterns between experimental groups.

Application
Selection Property
Validation Focus
Histochemical mapping of kallikrein in tissue sections
Precipitating fluorogenic substrate
Spatial enzyme activity localization with Fast Blue B
Dual histochemical-fluorometric protease assays
MNA/AFC complementary workflow
Integrated spatial and quantitative endpoint validation
Inhibitor profiling with aprotinin and SBTI
Differential inhibitor sensitivity
Esteroprotease subpopulation discrimination
Sexual dimorphism of glandular proteases
Quantifiable tissue-section staining
Glandular protease distribution analysis across groups
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